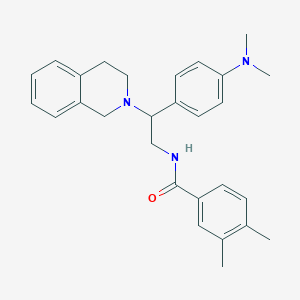

3,3-Diphenyl-1-(4-(quinolin-8-yloxy)piperidin-1-yl)propan-1-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

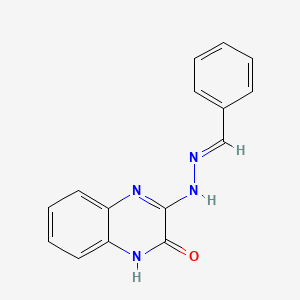

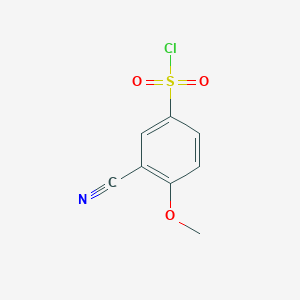

3,3-Diphenyl-1-(4-(quinolin-8-yloxy)piperidin-1-yl)propan-1-one, also known as DQP, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.

Applications De Recherche Scientifique

Corrosion Inhibition

Quinoline derivatives, including structures similar to 3,3-Diphenyl-1-(4-(quinolin-8-yloxy)piperidin-1-yl)propan-1-one, have been widely used as anticorrosive materials. These compounds effectively adsorb and form highly stable chelating complexes with surface metallic atoms through coordination bonding, showing good effectiveness against metallic corrosion due to their high electron density. This makes them valuable for protecting materials in industrial applications (C. Verma, M. Quraishi, & E. Ebenso, 2020).

Optoelectronic Materials

Hexaazatriphenylene (HAT) derivatives, closely related to quinoline structures, have been used in a variety of applications due to their excellent π–π stacking ability. These include n-type semiconductors, sensors, nonlinear optical chromophores, liquid crystals, microporous polymers for energy storage, and nano and microstructures. This highlights the potential of quinoline derivatives in the development of advanced materials and devices for optoelectronics and nanoscience (J. Segura, Rafael Juárez, M. Ramos, & C. Seoane, 2015).

Synthesis of Heterocycles

Propargylic alcohols have been utilized to develop novel synthetic strategies for constructing polycyclic systems, including pyridines, quinolines, and isoquinolines. These six-membered heterocycles are critical in medicinal chemistry and drug discovery due to their broad spectrum of biological activities. The use of propargylic alcohols in reactions highlights innovative approaches to generating these important structures (Surabhi Mishra, Sindoori R Nair, & Beeraiah Baire, 2022).

Biomedical and Pharmaceutical Applications

Quinoline and quinazoline alkaloids have demonstrated significant bioactivities, leading to their use in antimalarial and anticancer drug development. The vast array of biological activities associated with these compounds, including antitumor, antibacterial, antifungal, and anti-inflammatory effects, underscores their potential in discovering new therapeutic agents (Xiao-fei Shang et al., 2018).

Luminescent and Electroluminescent Properties

Quinazolines and pyrimidines have been reported for their applications related to photo- and electroluminescence, serving as luminescent small molecules and chelate compounds. Their incorporation into π-extended conjugated systems is of great value for the creation of novel optoelectronic materials, highlighting the versatility of quinoline derivatives in developing materials for organic light-emitting diodes and other optoelectronic devices (G. Lipunova, E. Nosova, V. Charushin, & O. Chupakhin, 2018).

Orientations Futures

Propriétés

IUPAC Name |

3,3-diphenyl-1-(4-quinolin-8-yloxypiperidin-1-yl)propan-1-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H28N2O2/c32-28(21-26(22-9-3-1-4-10-22)23-11-5-2-6-12-23)31-19-16-25(17-20-31)33-27-15-7-13-24-14-8-18-30-29(24)27/h1-15,18,25-26H,16-17,19-21H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUBHBPZYLQJIEV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1OC2=CC=CC3=C2N=CC=C3)C(=O)CC(C4=CC=CC=C4)C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H28N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5,6-dimethyl-3-(2-phenylethyl)-1-[(pyridin-3-yl)methyl]-1H,2H,3H,4H-thieno[2,3-d]pyrimidine-2,4-dione](/img/structure/B2995606.png)

![N-[2-[2-(4-Methoxyphenyl)-1,3-thiazol-4-yl]ethyl]-2-methyl-6-(trifluoromethyl)pyrimidine-4-carboxamide](/img/structure/B2995608.png)

![2-(4-Ethoxyphenyl)-4-(ethylthio)pyrazolo[1,5-a]pyrazine](/img/structure/B2995611.png)

![5-bromo-2-chloro-N-[5-[2-oxo-2-[2-(trifluoromethyl)anilino]ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2995617.png)

![[5-[(E)-2-cyano-3-(2-methyl-4-nitroanilino)-3-oxoprop-1-enyl]-2-methoxyphenyl] naphthalene-1-carboxylate](/img/structure/B2995620.png)

![2-chloro-N-[5-(3-methylbenzyl)-1,3-thiazol-2-yl]propanamide](/img/structure/B2995622.png)